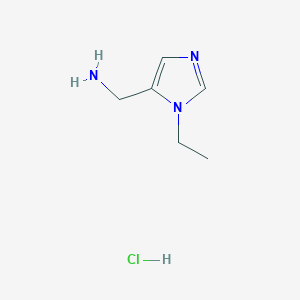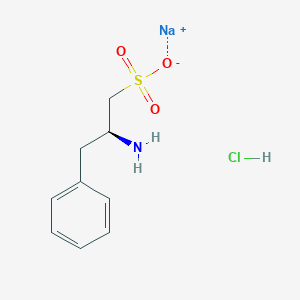
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and hydrazine functional groups, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-iodo-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis and purification would apply.
Analyse Des Réactions Chimiques
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine include:
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the trifluoromethylthio group in a different position.
1-(3-Bromo-2-(trifluoromethylthio)phenyl)hydrazine: This compound replaces the iodine atom with bromine, leading to different reactivity and properties.
1-(3-Iodo-2-(trifluoromethylsulfonyl)phenyl)hydrazine: This compound has a sulfonyl group instead of a thio group, which can significantly alter its chemical behavior.
Propriétés
Formule moléculaire |
C7H6F3IN2S |
|---|---|
Poids moléculaire |
334.10 g/mol |
Nom IUPAC |
[3-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-4(11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
Clé InChI |
VUNFQEPVJDXDOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)SC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B14044429.png)








![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)



![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)
